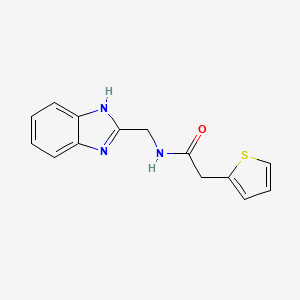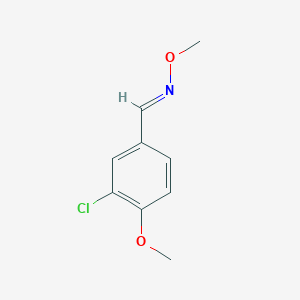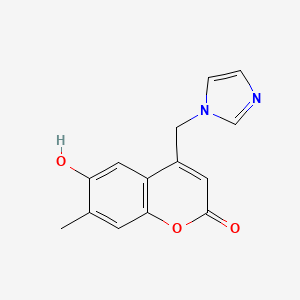![molecular formula C20H33N3O2 B11049523 3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)
3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile is a complex organic compound featuring multiple functional groups, including a hydroxy group, diazatricyclo structure, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile likely involves multiple steps, including the formation of the diazatricyclo structure, introduction of the hydroxy group, and attachment of the nitrile group. Typical synthetic routes may include:
Formation of the Diazatricyclo Structure: This step could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Nitrile Group: Nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity could be explored for developing new pharmaceuticals. Its diazatricyclo structure might interact with biological targets in unique ways.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might have activity against certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diazatricyclo structure could play a key role in binding to molecular targets, while the hydroxy and nitrile groups might influence its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]butanenitrile: Similar structure with a butanenitrile group instead of propanenitrile.
3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanamide: Similar structure with a propanamide group instead of propanenitrile.
Uniqueness
The unique combination of the diazatricyclo structure, hydroxy group, and nitrile group in 3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]propanenitrile sets it apart from similar compounds. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H33N3O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-[4-(6-hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-2,2-dimethyloxan-4-yl]propanenitrile |
InChI |
InChI=1S/C20H33N3O2/c1-17(2)10-20(6-5-8-21,7-9-25-17)16-22-11-18(3)12-23(16)14-19(4,13-22)15(18)24/h15-16,24H,5-7,9-14H2,1-4H3 |
InChI Key |
ZIFJKFKHHJEKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCC#N)C2N3CC4(CN2CC(C3)(C4O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11049474.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049483.png)
![2-Methylpropyl 9-hydroxy-9-methyl-7-phenyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6-carboxylate](/img/structure/B11049487.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049490.png)
![(4E)-2-[(4-Methoxyphenyl)amino]naphthoquinone 4-(O-acetyloxime)](/img/structure/B11049494.png)
![6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049501.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
